1-Benzothiophene-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

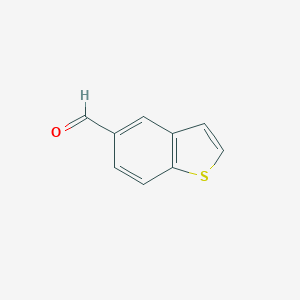

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHRWAPVYHRAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143853 | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10133-30-9 | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-5-carbaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, spectroscopic data, and synthetic methodologies related to 1-Benzothiophene-5-carbaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science, owing to the rich pharmacological and electronic properties of the benzothiophene scaffold.

Core Chemical and Physical Properties

This compound is a solid organic compound characterized by a fused benzene and thiophene ring system with a formyl substituent on the benzene ring.[1] Its core properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆OS | [2] |

| Molecular Weight | 162.21 g/mol | [2] |

| CAS Number | 10133-30-9 | [2] |

| Appearance | Solid | [3] |

| Melting Point | 53 °C | [2] |

| Boiling Point | 303.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and acetone. | [1][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | |

| InChI Key | QHHRWAPVYHRAJA-UHFFFAOYSA-N | [3] |

| SMILES | O=CC1=CC=C2SC=CC2=C1 | [4] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound consists of a benzo[b]thiophene core with an aldehyde group at the C5 position.

Structural Representation:

References

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10133-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. This compound(10133-30-9) 1H NMR spectrum [chemicalbook.com]

1-Benzothiophene-5-carbaldehyde: A Technical Guide for Researchers

CAS Number: 10133-30-9

This technical guide provides an in-depth overview of 1-Benzothiophene-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, spectroscopic data, and applications.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₆OS.[1] It possesses a benzothiophene core functionalized with an aldehyde group at the 5-position. This structure imparts it with unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10133-30-9 | [2] |

| Molecular Formula | C₉H₆OS | [1] |

| Molecular Weight | 162.21 g/mol | [3] |

| Monoisotopic Mass | 162.01393 Da | [1] |

| Appearance | Solid | [4] |

| Melting Point | 53 °C | |

| Boiling Point | 303.2±15.0 °C (Predicted) | |

| Density | 1.300±0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.[5][6] In this case, 1-benzothiophene serves as the substrate.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzothiophene

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

1-Benzothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate

-

Water

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Formylation: Dissolve 1-benzothiophene in dichloromethane (CH₂Cl₂) and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm). Specific chemical shifts and coupling constants would be dependent on the solvent. |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Aldehyde carbonyl carbon (δ 190-200 ppm). |

| IR (Infrared) | C=O stretch (aldehyde) around 1690-1715 cm⁻¹, C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹, Aromatic C-H and C=C stretches in their characteristic regions. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 162. Loss of -CHO group (M-29) and other characteristic fragmentation patterns of the benzothiophene ring. |

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, present in several approved drugs.[7][8] this compound serves as a crucial intermediate for the synthesis of various biologically active molecules. Benzothiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9]

Role as a Synthetic Intermediate

The aldehyde functionality of this compound allows for a variety of chemical transformations, such as condensation reactions, reductive aminations, and oxidations, to build more complex molecular architectures. This versatility makes it a valuable starting material for the synthesis of drug candidates.

Diagram 2: Chemical Reactivity of this compound

Caption: Key chemical transformations of the aldehyde group in this compound.

Benzothiophene-Containing Drugs

The benzothiophene core is present in several commercially successful drugs, highlighting the therapeutic potential of this heterocyclic system.

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10]

-

Zileuton: An inhibitor of 5-lipoxygenase, used for the maintenance treatment of asthma.[11][12]

-

Sertaconazole: An antifungal medication used to treat skin infections.[13][14][15]

The synthesis of these drugs often involves the construction of a substituted benzothiophene core, and intermediates like this compound can be valuable in developing novel analogs or alternative synthetic routes.

Diagram 3: Conceptual Pathway in Drug Discovery

Caption: Conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its readily transformable aldehyde group, combined with the biologically relevant benzothiophene core, makes it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

- 1. PubChemLite - this compound (C9H6OS) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 10133-30-9 [chemicalbook.com]

- 3. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzo[b]thiophene-5-carbaldehyde | 10133-30-9 [sigmaaldrich.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Benzothiophene - Wikipedia [en.wikipedia.org]

- 8. Benzothiophene [chemenu.com]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]

- 15. Sertaconazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzothiophene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophene-5-carbaldehyde, a key heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was recorded in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-C(O) | 10.07 | s | |

| H-4 | 8.28 | d | 1.5 |

| H-6 | 7.85 | dd | 8.5, 1.5 |

| H-7 | 7.98 | d | 8.5 |

| H-2 | 7.55 | d | 5.4 |

| H-3 | 7.46 | d | 5.4 |

Data sourced from Caddy, B. et al. Aust. J. Chem. 21, 1853 (1968) as cited by ChemicalBook.[1]

¹³C NMR (Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The following are predicted chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C=O | ~192 |

| C-7a | ~142 |

| C-3a | ~138 |

| C-5 | ~135 |

| C-4 | ~130 |

| C-7 | ~126 |

| C-2 | ~125 |

| C-6 | ~124 |

| C-3 | ~123 |

IR (Infrared) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~890-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Note: A specific experimental IR peak list for this compound is not detailed in the searched literature. The data is based on characteristic absorption frequencies for aromatic aldehydes.

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 161 | High | [M-H]⁺ |

| 133 | Moderate | [M-CHO]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Note: Detailed experimental mass spectrometry data with relative intensities was not found. The fragmentation pattern is proposed based on the structure and common fragmentation pathways of aromatic aldehydes.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

-

For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent like isopropanol and allowed to dry.

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The spectrum is recorded using an FTIR spectrometer.

-

A background spectrum of the empty ATR crystal is first collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, for example, via direct infusion or after separation by Gas Chromatography (GC).

-

Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions.

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Technical Guide: Physicochemical Properties of 1-Benzothiophene-5-carbaldehyde

This technical guide provides an in-depth overview of the melting and boiling points of 1-Benzothiophene-5-carbaldehyde, including detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The data for this compound is summarized below.

| Property | Value | Conditions |

| Melting Point | 53 °C | - |

| Boiling Point | 303.2 °C | at 760 mmHg |

Experimental Protocols

Accurate determination of melting and boiling points relies on standardized laboratory procedures. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing samples)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Tube Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 1-2 mm is sufficient.[1]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer is positioned to accurately measure the temperature of the block.

-

Measurement:

-

Rapid Heating (Optional): An initial rapid heating can be performed to determine an approximate melting range.

-

Slow Heating: For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3] For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The distillation method and the capillary method are common for this determination.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Beaker

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[4]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. The assembly is then clamped and immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil) or placed in an aluminum block heater. The thermometer bulb should be level with the sample.

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Visualization of a Relevant Biological Pathway

Derivatives of benzo[b]thiophene have been investigated as potential anticancer agents, with some showing inhibitory activity against pathways involved in cell proliferation and migration, such as the RhoA/ROCK pathway.[6] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a benzo[b]thiophene-based compound.

Caption: Simplified RhoA/ROCK signaling pathway and a potential point of inhibition.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Benzothiophene-5-carbaldehyde: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics of a Key Synthetic Intermediate

Abstract

Introduction

1-Benzothiophene-5-carbaldehyde, also known as benzo[b]thiophene-5-carboxaldehyde, is a solid organic compound with the molecular formula C₉H₆OS.[1] Its structure, featuring a benzothiophene core with an aldehyde functional group, suggests a moderate to low polarity. This structural characteristic is the primary determinant of its solubility behavior in various solvents. The compound is typically stored under an inert atmosphere at 2-8°C.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The presence of the polar aldehyde group may impart some solubility in polar organic solvents, while the larger, nonpolar benzothiophene ring system will favor solubility in nonpolar organic solvents.

Expected Solubility:

-

High Solubility: Likely in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

-

Moderate Solubility: Potentially in short-chain alcohols like ethanol and methanol, where hydrogen bonding with the aldehyde oxygen can occur.

-

Low to Insoluble: Expected in highly polar solvents like water and in nonpolar aliphatic hydrocarbon solvents like hexane and heptane.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. A safety data sheet for the compound explicitly states "no data available" for solubility.[2] This highlights a significant data gap for this compound and underscores the importance of experimental determination by researchers.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/100mL) | Method | Reference |

| Water | N/A | No data available | N/A | N/A |

| Ethanol | N/A | No data available | N/A | N/A |

| Methanol | N/A | No data available | N/A | N/A |

| Isopropanol | N/A | No data available | N/A | N/A |

| Acetone | N/A | No data available | N/A | N/A |

| Ethyl Acetate | N/A | No data available | N/A | N/A |

| Dichloromethane (DCM) | N/A | No data available | N/A | N/A |

| Chloroform | N/A | No data available | N/A | N/A |

| Dimethylformamide (DMF) | N/A | No data available | N/A | N/A |

| Dimethyl Sulfoxide (DMSO) | N/A | No data available | N/A | N/A |

N/A: Not Available

Experimental Protocols for Solubility Determination

Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[3][4]

-

Visually observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or flasks with tight-fitting caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial tightly.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Unveiling 1-Benzothiophene-5-carbaldehyde: A Technical Guide to its Discovery and Premier Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 1-Benzothiophene-5-carbaldehyde, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed account of the foundational chemistry that brought this molecule to the forefront of scientific investigation.

Discovery and First Synthesis

The first documented synthesis of this compound, then referred to as thianaphthene-5-aldehyde, was reported in 1955 by N. P. Buu-Hoï and D. Lavit in the Journal of the Chemical Society. Their pioneering work laid the groundwork for future exploration of this compound and its derivatives. The synthesis was achieved through the Rieche formylation of 1-benzothiophene (thianaphthene). This electrophilic substitution reaction introduced a formyl group onto the benzothiophene scaffold, yielding the target aldehyde.

Experimental Protocol: The First Synthesis by Buu-Hoï and Lavit (1955)

The inaugural synthesis of this compound was accomplished via the Rieche formylation of 1-benzothiophene. The following is a detailed experimental protocol based on their seminal work.

Materials:

-

1-Benzothiophene (Thianaphthene)

-

Dichloromethyl methyl ether (Cl₂CHOMe)

-

Titanium tetrachloride (TiCl₄)

-

Carbon disulfide (CS₂)

-

Ice-water

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether (b.p. 60-80°C)

Procedure:

-

A solution of 1-benzothiophene (1 part by weight) in anhydrous carbon disulfide (5 parts) was prepared.

-

To this solution, dichloromethyl methyl ether (1.2 parts) was added.

-

The mixture was cooled in an ice bath, and a solution of titanium tetrachloride (2.5 parts) in carbon disulfide (5 parts) was added dropwise with stirring.

-

The reaction mixture was left at room temperature for 2 hours, during which a dark-colored complex precipitated.

-

The mixture was then cautiously decomposed by the addition of ice-water.

-

The carbon disulfide layer was separated, and the aqueous layer was extracted with ether.

-

The combined organic layers were washed with water, then with a dilute sodium bicarbonate solution, and again with water until neutral.

-

The solution was dried over anhydrous sodium sulfate, and the solvent was evaporated.

-

The residual oil was purified by distillation under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 65% | Buu-Hoï & Lavit, 1955 |

| Boiling Point | 165-167 °C / 15 mm Hg | Buu-Hoï & Lavit, 1955 |

| Melting Point of Semicarbazone | 242 °C | Buu-Hoï & Lavit, 1955 |

Logical Workflow of the First Synthesis

The synthesis of this compound via the Rieche formylation follows a clear logical progression. The workflow begins with the activation of the formylating agent, followed by the electrophilic attack on the benzothiophene ring, and concludes with the workup to isolate the final product.

Signaling Pathways and Biological Significance

While the initial discovery focused on the chemical synthesis of this compound, subsequent research has revealed the broad biological activities of benzothiophene derivatives. Although specific signaling pathways involving the 5-carbaldehyde derivative are not extensively documented, the benzothiophene core is a key pharmacophore in numerous biologically active molecules. Derivatives have been investigated for their roles as anticancer, anti-inflammatory, and antimicrobial agents. For instance, some benzothiophene derivatives have been shown to interact with the RhoA/ROCK signaling pathway, which is crucial in cell migration and proliferation. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound.

Conclusion

The discovery and first synthesis of this compound by Buu-Hoï and Lavit marked a significant milestone in heterocyclic chemistry. The Rieche formylation provided an effective route to this valuable compound, opening avenues for the development of a diverse range of derivatives with potential therapeutic applications. This technical guide serves as a foundational resource for researchers, providing detailed historical context and experimental protocols to inform and inspire future investigations into the chemical and biological properties of this important molecule.

Theoretical Insights into the Molecular Structure of 1-Benzothiophene-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to characterizing the molecular structure of 1-Benzothiophene-5-carbaldehyde. While dedicated computational studies on this specific molecule are not extensively available in publicly accessible literature, this document outlines the established methodologies and expected outcomes based on research of analogous benzothiophene derivatives.[1][2] It serves as a foundational resource for researchers seeking to conduct theoretical investigations into this compound, which holds potential in medicinal chemistry.[3] The guide details the standard computational protocols, the nature of the data that would be generated, and visual representations of the workflows and potential chemical interactions.

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds in pharmaceutical research, forming the structural core of various biologically active agents.[3] this compound, with its reactive aldehyde group, is a key intermediate for the synthesis of more complex molecules. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical and computational chemistry provide powerful tools for elucidating these molecular characteristics at the atomic level. Methods such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy. This guide outlines the framework for a comprehensive theoretical study of this compound.

Computational Methodology (Proposed Experimental Protocol)

The following section details a robust computational protocol for the theoretical characterization of this compound, based on standard practices for similar molecules.

2.1. Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule.

-

Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable. This set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) for more accurate bonding descriptions.

-

Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Procedure:

-

An initial guess for the molecular structure is generated.

-

The geometry is optimized to find the minimum energy conformation on the potential energy surface.

-

A frequency calculation is then performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

2.2. Vibrational Analysis

Theoretical vibrational analysis helps in the interpretation of experimental infrared (IR) and Raman spectra.

-

Method: The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions, obtained from the frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

2.3. Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is useful for predicting how the molecule will interact with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The logical workflow for such a computational study is illustrated in the diagram below.

Caption: Workflow for a theoretical study of a molecule.

Expected Quantitative Data

A theoretical study as outlined above would yield a wealth of quantitative data. The following tables summarize the expected parameters for this compound. Note: The values in these tables are placeholders and represent the type of data that would be obtained from the proposed computational protocol, as specific published data for this molecule was not found.

Table 1: Optimized Geometric Parameters (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | X.XXX | |

| C-C (aldehyde) | X.XXX | |

| C-S (thiophene) | X.XXX | |

| C=C (thiophene) | X.XXX | |

| C-C (benzene) | X.XXX | |

| **Bond Angles (°) ** | ||

| O=C-C | XXX.X | |

| C-C-S (thiophene) | XXX.X | |

| C-C=C (benzene) | XXX.X | |

| Dihedral Angles (°) | ||

| C-C-C=O | XXX.X |

Table 2: Calculated Vibrational Frequencies (Scaled)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C=O stretch | XXXX | High | Moderate |

| C-H stretch (aldehyde) | XXXX | Moderate | Low |

| Aromatic C-H stretch | XXXX | Moderate | High |

| Aromatic ring stretch | XXXX | High | High |

| C-S stretch | XXX | Moderate | Moderate |

Table 3: Key Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | -X.XX |

| LUMO Energy (eV) | -X.XX |

| HOMO-LUMO Gap (eV) | X.XX |

| Dipole Moment (Debye) | X.XX |

Potential Signaling Pathways and Reactivity

The aldehyde group of this compound is a primary site for chemical reactions, making it a versatile precursor in drug synthesis. Theoretical studies can help elucidate the mechanisms of these reactions. A common reaction is nucleophilic addition to the carbonyl carbon.

The diagram below illustrates a generalized logical relationship for a nucleophilic addition reaction at the aldehyde group, a fundamental transformation in drug development.

Caption: Generalized nucleophilic addition pathway.

Conclusion

References

Quantum Chemical Blueprint of 1-Benzothiophene-5-carbaldehyde: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-Benzothiophene-5-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. Through the application of Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and vibrational characteristics. The insights derived from these calculations are pivotal for understanding its reactivity, stability, and potential interactions with biological targets. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational chemistry for informed molecular design and analysis.

Introduction

1-Benzothiophene and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The presence of the benzothiophene scaffold imparts specific electronic and steric properties that are crucial for their biological activity. This compound, in particular, serves as a versatile building block in the synthesis of more complex drug candidates. Understanding its fundamental quantum chemical properties is therefore essential for predicting its behavior in physiological environments and for designing novel therapeutics with enhanced efficacy and specificity.

This guide details the theoretical investigation of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This widely accepted computational method provides a robust balance between accuracy and computational cost for organic molecules.[1][2][3] The subsequent sections will delve into the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational analysis, presenting all quantitative data in a clear, tabular format for ease of comparison and interpretation.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][3] This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules.[4][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated at the B3LYP/6-311++G(d,p) level. The Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify reactive sites.

Disclaimer: The quantitative data presented in the following tables are representative values for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes within this technical guide. While this level of theory is generally reliable, experimental verification is recommended for critical applications.

Molecular Structure and Geometry

The optimization of the molecular geometry provides the most stable conformation of this compound. The key bond lengths and bond angles are summarized in the table below. These parameters are fundamental for understanding the molecule's shape and steric profile, which are critical for its interaction with biological receptors. The planarity of the benzothiophene ring system is a key feature, influencing its aromatic character and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.37 Å |

| C2-S1 | 1.77 Å | |

| C7-C8 | 1.41 Å | |

| C5-C10 | 1.48 Å | |

| C10-O11 | 1.22 Å | |

| C10-H12 | 1.11 Å | |

| Bond Angle | C1-C2-S1 | 111.5° |

| C2-S1-C7 | 92.1° | |

| C4-C5-C10 | 121.8° | |

| O11-C10-C5 | 124.5° |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[6]

Table 2: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.18 |

| HOMO-LUMO Energy Gap (ΔE) | 4.07 |

The HOMO is primarily localized over the benzothiophene ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, with a significant contribution from the carbaldehyde group, suggesting this as a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[7] In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map reveals that the most negative potential is located around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic interactions. The hydrogen atoms of the aromatic ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The sulfur atom in the thiophene ring shows a region of slightly negative potential.

Vibrational Analysis

The theoretical vibrational spectrum provides valuable information about the molecule's functional groups and their vibrational modes. The calculated frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. The table below presents the calculated vibrational frequencies for some of the key functional groups in this compound, along with their assignments. A scaling factor is often applied to theoretical frequencies to better match experimental values.[8]

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2850 | Aldehydic C-H stretching |

| 1705 | C=O stretching (carbaldehyde) |

| 1600-1450 | Aromatic C=C stretching |

| 850 | C-S stretching |

These characteristic vibrational frequencies can be used to identify the presence of the benzothiophene and carbaldehyde moieties in experimental samples.

Experimental Protocols

Synthesis of this compound

While this guide focuses on theoretical calculations, a typical synthesis protocol for this compound would involve the formylation of 1-benzothiophene. A common method is the Vilsmeier-Haack reaction, where 1-benzothiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is typically heated, and upon workup, the desired aldehyde is obtained. Purification is usually achieved by column chromatography or recrystallization.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: An experimental FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. The spectrum would be collected over a range of 4000-400 cm⁻¹. The characteristic peaks for the aromatic C-H, aldehydic C-H, C=O, and C=C stretching vibrations would be identified and compared with the calculated frequencies.[9]

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound can be recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[10][11]

Logical Relationships and Workflows

The process of performing and analyzing quantum chemical calculations follows a logical workflow. This workflow ensures that the results are reliable and provide meaningful insights into the molecular properties.

References

- 1. Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

- 2. tis.wu.ac.th [tis.wu.ac.th]

- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 7. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 1-Benzothiophene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-benzothiophene-5-carbaldehyde, a compound utilized in various research and development applications, particularly in medicinal chemistry and drug discovery.[1][2][3] Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is imperative to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity — Single exposure | 3 (Respiratory tract irritation) |

Source: Aggregated data from multiple safety data sheets.

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Aggregated data from multiple safety data sheets.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H6OS | [4] |

| Molecular Weight | 162.21 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 53 °C | [5] |

| Boiling Point | 303.2±15.0 °C (Predicted) | [5] |

| Density | 1.300±0.06 g/cm3 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [5] |

Experimental Protocols for Safe Handling and Storage

The following protocols provide detailed methodologies for the safe handling, storage, and disposal of this compound in a laboratory setting.

General Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.

Methodology:

-

Engineering Controls: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

Dispensing and Weighing:

-

Perform all weighing and dispensing of the solid compound within a fume hood or a ventilated balance enclosure.

-

Use a spatula for transferring the solid to minimize dust generation.

-

Ensure the balance is decontaminated after use.

-

-

Reactions and Procedures:

-

Set up all reactions in the fume hood.

-

Avoid heating the compound near open flames or spark sources. Use controlled heating methods such as heating mantles or oil baths.

-

Keep containers tightly closed when not in use to prevent the release of vapors.

-

-

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage Protocol

Proper storage is critical to maintain the stability of this compound and prevent accidental exposure.

Methodology:

-

Container: Store the compound in its original, tightly sealed container. If transferred to a secondary container, ensure it is clearly labeled with the chemical name, CAS number (10133-30-9), and all relevant hazard pictograms.

-

Storage Conditions:

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Segregation: Store separately from incompatible materials and foodstuffs.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Methodology:

-

Waste Collection:

-

Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.

-

Do not mix with other waste streams unless compatible.

-

-

Decontamination of Lab Equipment:

-

Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

-

Collect the rinse solvent as hazardous waste.

-

After the initial rinse, wash the equipment with soap and water.

-

-

Spill Response:

-

In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

For large spills, evacuate the area and contact the institution's environmental health and safety department.

-

-

Final Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[6]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and potential biological pathways relevant to the safety and handling of this compound.

Laboratory Handling Workflow

This diagram outlines the general workflow for handling hazardous chemicals like this compound in a research setting.

References

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 10133-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

Purity Analysis of Commercially Available 1-Benzothiophene-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercially available 1-Benzothiophene-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the synthesis of safe and effective drug candidates. This document outlines the typical purity levels found in commercial samples and details the experimental protocols for the most common analytical techniques used for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Purity Landscape

The purity of this compound from commercial suppliers typically ranges from 95% to 98%. This variation underscores the importance of independent purity verification before its use in sensitive applications. A summary of stated purity levels from various suppliers is presented below.

Table 1: Stated Purity of Commercially Available this compound

| Supplier Category | Stated Purity (%) |

| Supplier A | ≥ 98% |

| Supplier B | ≥ 97% |

| Supplier C | ≥ 95% |

Note: This table is a summary of generally available purity grades. It is imperative to consult the supplier's specific certificate of analysis for lot-specific purity data.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. The following sections detail the methodologies for HPLC, GC-MS, and quantitative NMR (qNMR), which provide orthogonal information on the purity profile of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes. The mobile phase can be modified with a small amount of acid, such as 0.1% formic acid, to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation:

The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile impurities and for the identification of unknown impurities through mass spectral data.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Sample Preparation:

-

Prepare a solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved before injection.

Data Analysis:

The total ion chromatogram (TIC) is used to assess the purity by the area percent method. The mass spectra of any observed impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H-NMR is not only a primary tool for structural elucidation but can also be used for quantitative analysis to determine the absolute purity of a sample when an internal standard of known purity is used.

Instrumentation:

-

NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh a suitable internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) and add it to the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

-

Ensure the solution is homogeneous.

NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient.

-

Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

Pulse Angle: A 90° pulse should be accurately calibrated and used.

Data Processing and Purity Calculation:

-

Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved signal from this compound (e.g., the aldehyde proton) and a signal from the internal standard.

-

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Logical Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a chemical substance like this compound.

Caption: A logical workflow for the purity analysis of a chemical substance.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the outcome of research and drug development activities. This guide provides a framework for the comprehensive purity analysis of this important building block. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the quality of commercially available material and ensure the integrity of their synthetic work. It is always recommended to perform in-house purity analysis to verify supplier specifications.

Methodological & Application

Synthesis of 1-Benzothiophene-5-carbaldehyde: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Benzothiophene-5-carbaldehyde is a key building block in the creation of various biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

1-Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The introduction of a carbaldehyde group at the 5-position of the benzothiophene nucleus provides a versatile handle for further molecular elaboration, enabling the synthesis of a diverse array of potential therapeutic agents. This guide outlines a reliable and reproducible two-step synthetic pathway starting from the commercially available 1-benzothiophene. The synthesis involves the bromination of 1-benzothiophene to yield 5-bromo-1-benzothiophene, followed by a metal-halogen exchange and subsequent formylation to afford the target compound, this compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step is the regioselective bromination of 1-benzothiophene to produce 5-bromo-1-benzothiophene. The second step involves a lithium-halogen exchange reaction followed by formylation using N,N-dimethylformamide (DMF).

Application Notes and Protocols: Detailed Experimental Protocol for the Synthesis of 1-Benzothiophene-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Benzothiophene-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers and scientists with a background in organic synthesis.

Introduction

1-Benzothiophene and its derivatives are key structural motifs in a wide array of pharmacologically active compounds and organic electronic materials. The introduction of a formyl group at the 5-position of the benzothiophene scaffold provides a versatile handle for further chemical modifications, enabling the synthesis of diverse molecular architectures. This protocol outlines a reliable method for the preparation of this compound, commencing with the synthesis of a 5-brominated precursor followed by a lithium-halogen exchange and subsequent formylation.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process starting from p-bromothiophenol. The first step involves the construction of the benzothiophene ring system to yield 5-bromobenzo[b]thiophene. The second step is the conversion of the bromo-substituent to a carbaldehyde functionality via a lithium-halogen exchange reaction followed by quenching with N,N-dimethylformamide (DMF).

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| p-Bromothiophenol | C₆H₅BrS | 189.07 | Liquid | -11 |

| Bromoacetaldehyde dimethyl acetal | C₄H₉BrO₂ | 169.02 | Liquid | N/A |

| 5-Bromobenzo[b]thiophene | C₈H₅BrS | 213.09 | Solid | 45-47 |

| This compound | C₉H₆OS | 162.21 | Solid | 53 |

Experimental Protocols

Step 1: Synthesis of 5-Bromobenzo[b]thiophene

This procedure is adapted from the general synthesis of benzothiophenes.

Materials:

-

p-Bromothiophenol

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Bromoacetaldehyde dimethyl acetal

-

Polyphosphoric acid (PPA)

-

Chlorobenzene (PhCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in methanol, add p-bromothiophenol (1.0 equivalent) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes, then add bromoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the methanol under reduced pressure.

-

To the residue, add chlorobenzene followed by polyphosphoric acid.

-

Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford 5-bromobenzo[b]thiophene as a solid.

Step 2: Synthesis of this compound

This procedure is a general method for the formylation of aryl bromides via lithium-halogen exchange.[1][2]

Materials:

-

5-Bromobenzo[b]thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (1.05 equivalents) dropwise at -78 °C.

-

Continue stirring at -78 °C for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

-

Yield: The expected yield for the formylation step is typically in the range of 60-80%, based on similar transformations.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and a singlet for the aldehyde proton around 10 ppm.[3]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group (typically >180 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde should be observed in the region of 1680-1700 cm⁻¹.

-